molecular formula C17H24Cl2FN5O B2963498 N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1351647-61-4

N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No. B2963498
CAS RN: 1351647-61-4
M. Wt: 404.31
InChI Key: UKRYIPAOEYWIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C17H24Cl2FN5O and its molecular weight is 404.31. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, such as the compound , have been extensively studied for their antimicrobial properties. They have shown effectiveness against a variety of bacterial and fungal pathogens. The presence of the imidazole ring contributes to the compound’s ability to interfere with the synthesis of the cell wall in microbes, leading to their destruction .

Anticancer Potential

Research has indicated that imidazole-containing compounds can play a significant role in cancer therapy. They can act as inhibitors of cancer cell growth and proliferation. The specific structural features of the compound, including the fluorobenzyl and piperazine groups, may contribute to its potential anticancer activity by interacting with cellular targets involved in tumor progression .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazole derivatives are well-documented. They can modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases. The compound’s ability to inhibit the production of pro-inflammatory cytokines could be the key to its therapeutic effects .

Antitubercular Activity

Tuberculosis (TB) remains a major global health challenge, and imidazole derivatives have shown promise as antitubercular agents. They can target and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for TB. The compound’s structural analogs have been evaluated for their efficacy against various strains of TB .

Antiviral Applications

Imidazole compounds have also been explored for their antiviral activities. They can inhibit the replication of viruses by targeting viral enzymes or interfering with viral entry into host cells. The compound’s potential to act against RNA and DNA viruses makes it a valuable asset in the development of new antiviral drugs .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of imidazole derivatives. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage. The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems could underlie its neuroprotective properties .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O.2ClH/c1-21-7-6-19-17(21)23-10-8-22(9-11-23)13-16(24)20-12-14-2-4-15(18)5-3-14;;/h2-7H,8-13H2,1H3,(H,20,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYIPAOEYWIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

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